N,4'-Dimethyl[1,1'-biphenyl]-3-amine
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Overview
Description
N,4’-Dimethyl[1,1’-biphenyl]-3-amine is an organic compound that belongs to the biphenyl family It is characterized by the presence of two phenyl rings connected by a single bond, with a methyl group attached to the nitrogen atom and another methyl group attached to the 4’ position of one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4’-Dimethyl[1,1’-biphenyl]-3-amine typically involves the following steps:
Formation of Grignard Reagent: The process begins with the preparation of (4-methylphenyl)magnesium bromide by reacting 4-bromotoluene with magnesium turnings in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
Coupling Reaction: The Grignard reagent is then reacted with thallium(I) bromide in anhydrous benzene to form 4,4’-dimethyl-1,1’-biphenyl.
Industrial Production Methods
Industrial production of N,4’-Dimethyl[1,1’-biphenyl]-3-amine may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,4’-Dimethyl[1,1’-biphenyl]-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4,4’-dicarboxylic acid, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
N,4’-Dimethyl[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N,4’-Dimethyl[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethylbiphenyl: Similar in structure but lacks the amine group at the 3-position.
2,2’-Dimethylbiphenyl: Another biphenyl derivative with methyl groups at different positions.
4,4’-Dimethyl-1,1’-biphenyl: A symmetrical biphenyl compound with methyl groups at the 4 and 4’ positions.
Uniqueness
N,4’-Dimethyl[1,1’-biphenyl]-3-amine is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H15N |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
N-methyl-3-(4-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-11-6-8-12(9-7-11)13-4-3-5-14(10-13)15-2/h3-10,15H,1-2H3 |
InChI Key |
QPXMMVJPMCWURZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)NC |
Origin of Product |
United States |
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